

Application Note: Analysis of Pencycuron in Environmental Samples using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Pencycuron-d5*

Cat. No.: *B15142454*

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Introduction

Pencycuron is a phenylurea fungicide used to control diseases caused by *Rhizoctonia solani* and *Pellicularia* spp. in various agricultural applications, including on potatoes, rice, and cotton. [1] Its presence in the environment, particularly in soil and water, is of regulatory and ecological concern. This application note details a robust and sensitive method for the quantitative analysis of pencycuron in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, **Pencycuron-d5**. The use of an isotope dilution assay (IDA) is a highly accurate quantification technique that corrects for matrix effects and variations in sample preparation and instrument response. [2][3] [4]

Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples and solid-phase extraction (SPE) for water samples. [5] The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. **Pencycuron-d5** is added to the samples at the beginning of the extraction process to serve as an internal standard, ensuring high accuracy and precision.

Application

This method is suitable for the determination of pencycuron residues in various environmental matrices, including:

- Soil (loam, clay, sand)
- Water (surface water, groundwater)

Quantitative Data Summary

The performance of the analytical method for pencycuron has been validated in agricultural commodities, and similar performance is expected in environmental matrices with appropriate validation.

Table 1: LC-MS/MS Method Performance for Pencycuron Analysis

Parameter	Result	Reference
Limit of Quantification (LOQ)	0.005 mg/kg	
Linearity (r^2)	>0.999	
Recovery	102.6% - 106.1%	
Relative Standard Deviation (RSD)	2.3% - 6.4%	
Matrix Effect (%ME)	+8.1%	

Table 2: MRM Transitions for Pencycuron and **Pencycuron-d5**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Pencycuron (Quantifier)	329.3	125.1	Optimized
Pencycuron (Qualifier)	329.3	218.2	Optimized
Pencycuron-d5 (Internal Standard)	334.3	130.1	Optimized

Note: The exact m/z for **Pencycuron-d5** product ion may vary depending on the position of the deuterium labels. The collision energies should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation

1.1. Soil Sample Preparation (Modified QuEChERS)

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water to the soil sample and vortex for 30 seconds.
- Spike the sample with a known concentration of **Pencycuron-d5** internal standard solution.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS salts (4 g MgSO_4 , 1 g NaCl , 1 g $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$, and 0.5 g $\text{Na}_2\text{HC}_6\text{H}_5\text{O}_7 \cdot 1.5\text{H}_2\text{O}$).
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a clean tube.
- Take a 1 mL aliquot of the extract for dispersive solid-phase extraction (d-SPE) cleanup.
- Add 150 mg MgSO_4 , 50 mg Primary Secondary Amine (PSA), and 50 mg C18 to the aliquot. For soils with high organic matter content, 50 mg of graphitized carbon black (GCB) may be added.
- Vortex for 30 seconds and centrifuge at ≥ 3000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

1.2. Water Sample Preparation (Solid-Phase Extraction - SPE)

- Filter the water sample through a 0.45 μm glass fiber filter to remove suspended solids.
- Spike a 100 mL aliquot of the filtered water sample with a known concentration of **Pencycuron-d5** internal standard solution.
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 2 x 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

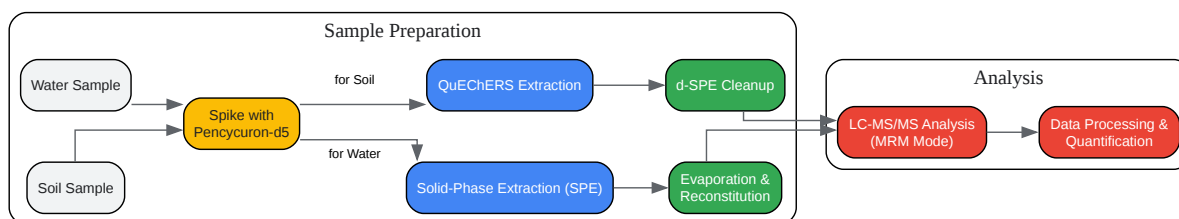
Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

2.2. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	500°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Note: The LC gradient and MS parameters should be optimized for the specific instrument and column used to achieve the best separation and sensitivity.

Visualization of Experimental Workflow



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Caption: Workflow for **Pencycuron-d5** analysis in environmental samples.

Conclusion

The described method provides a reliable and sensitive approach for the determination of pencycuron in soil and water samples. The use of **Pencycuron-d5** as an internal standard in an isotope dilution LC-MS/MS assay ensures high accuracy and minimizes the impact of matrix effects, making it a valuable tool for environmental monitoring and regulatory compliance. The provided protocols for sample preparation are based on widely accepted techniques and can be adapted to various laboratory settings.

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